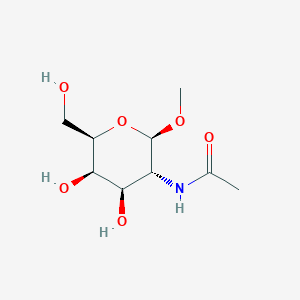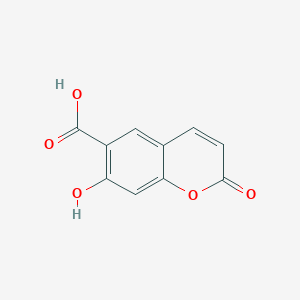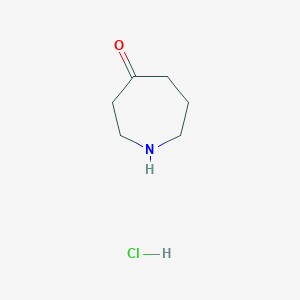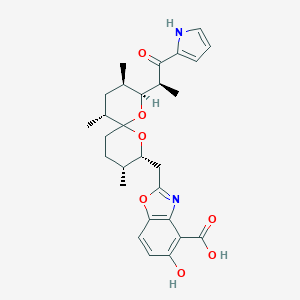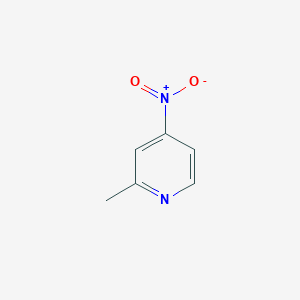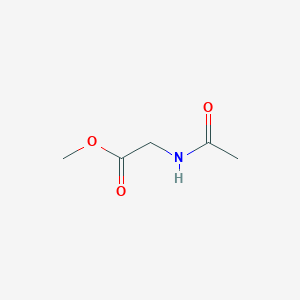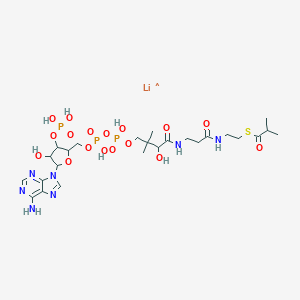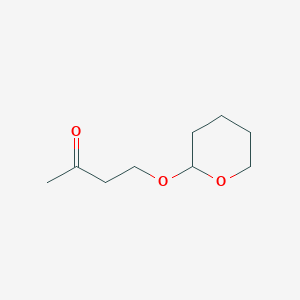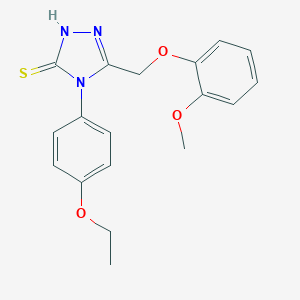
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-keto Prostaglandin E1 is a naturally occurring metabolite of Prostaglandin E1. It is produced by the enzymatic oxidation of the C15-hydroxy group of Prostaglandin E1. This compound has significantly reduced biological activity compared to its parent compound, Prostaglandin E1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 15-keto Prostaglandin E1 involves the oxidation of Prostaglandin E1. The enzyme 15-hydroxyprostaglandin dehydrogenase catalyzes this reaction, converting Prostaglandin E1 to 15-keto Prostaglandin E1 .
Industrial Production Methods: Industrial production of 15-keto Prostaglandin E1 typically follows the same enzymatic oxidation process. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using standard chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 15-keto Prostaglandin E1 primarily undergoes reduction reactions. The reduction of the C13,14-double bond produces 13,14-dihydro-15-keto Prostaglandin E1 .
Common Reagents and Conditions:
Oxidation: Enzyme 15-hydroxyprostaglandin dehydrogenase.
Reduction: NADPH-dependent carbonyl reductase.
Major Products:
Reduction Product: 13,14-dihydro-15-keto Prostaglandin E1.
Applications De Recherche Scientifique
15-keto Prostaglandin E1 is used in various scientific research applications, including:
Mécanisme D'action
15-keto Prostaglandin E1 exerts its effects through its interaction with specific receptors and enzymes. It acts as an endogenous agonist of the peroxisome proliferator-activated receptor . The enzymatic oxidation of Prostaglandin E1 to 15-keto Prostaglandin E1 involves the enzyme 15-hydroxyprostaglandin dehydrogenase .
Similar Compounds:
- Prostaglandin E1
- 13,14-dihydro-15-keto Prostaglandin E1
- Prostaglandin E2
- 15-keto Prostaglandin E2
Comparison: 15-keto Prostaglandin E1 is unique due to its significantly reduced biological activity compared to Prostaglandin E1. While Prostaglandin E1 is a potent vasodilator and has various therapeutic applications, 15-keto Prostaglandin E1 serves primarily as a metabolic intermediate with limited biological activity .
Propriétés
Numéro CAS |
107952-08-9 |
|---|---|
Formule moléculaire |
C18H19N3O3S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-3-23-14-10-8-13(9-11-14)21-17(19-20-18(21)25)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,20,25) |
Clé InChI |
KAPSLFSVTQLWNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
Autres numéros CAS |
107952-08-9 |
Synonymes |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



